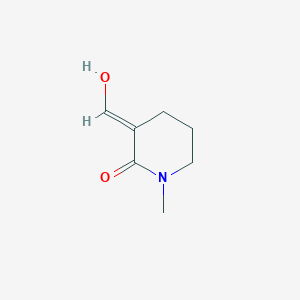
3-(Hydroxymethylidene)-1-methylpiperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethylidene)-1-methylpiperidin-2-one is an organic compound that belongs to the class of piperidinones. This compound is characterized by the presence of a hydroxymethylidene group attached to the third carbon of the piperidinone ring, and a methyl group attached to the nitrogen atom. Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethylidene)-1-methylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 1-methylpiperidin-2-one with formaldehyde under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-methylpiperidin-2-one in a suitable solvent such as ethanol.
- Add an aqueous solution of formaldehyde to the reaction mixture.
- Adjust the pH to basic conditions using a base such as sodium hydroxide.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
3-(Hydroxymethylidene)-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form 3-(hydroxymethyl)-1-methylpiperidin-2-one.
Substitution: The hydroxymethylidene group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-1-methylpiperidin-2-one.
Reduction: 3-(Hydroxymethyl)-1-methylpiperidin-2-one.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
3-(Hydroxymethylidene)-1-methylpiperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
作用机制
The mechanism of action of 3-(Hydroxymethylidene)-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethylidene group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
3-(Hydroxymethyl)-1-methylpiperidin-2-one: Similar structure but lacks the double bond in the hydroxymethylidene group.
1-Methylpiperidin-2-one: The parent compound without the hydroxymethylidene group.
3-(Carboxymethyl)-1-methylpiperidin-2-one: An oxidized derivative of 3-(Hydroxymethylidene)-1-methylpiperidin-2-one.
Uniqueness
This compound is unique due to the presence of the hydroxymethylidene group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making the compound valuable in various research and industrial applications.
属性
IUPAC Name |
(3E)-3-(hydroxymethylidene)-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-9)7(8)10/h5,9H,2-4H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJACJVFSLUVRC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=CO)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC/C(=C\O)/C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
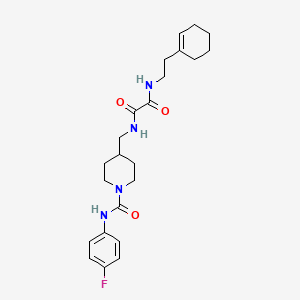
![4-fluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2472566.png)

![2-[(Cyclopropylcarbamoyl)amino]acetic acid](/img/structure/B2472570.png)
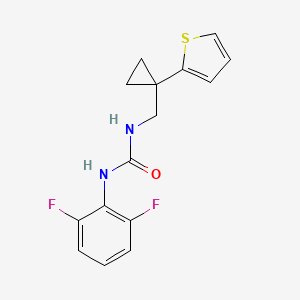
![N,N-dimethyl-3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]aniline](/img/structure/B2472573.png)
![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2472574.png)
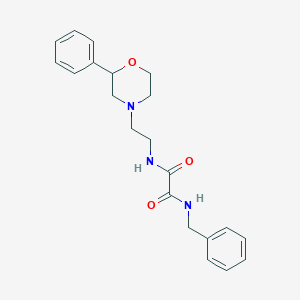

![2-(4-ethoxyphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2472580.png)
![3-(4-ethoxyphenyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/new.no-structure.jpg)
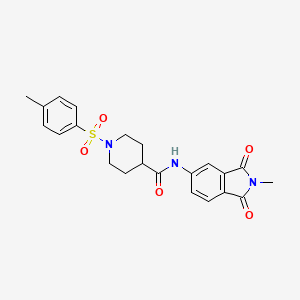
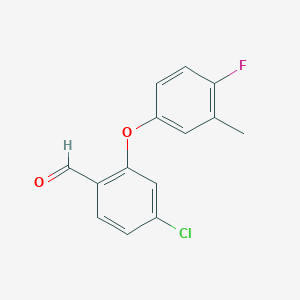
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2472588.png)
